molecular formula C23H25N5O2 B062665 Donitriptan CAS No. 170912-52-4

Donitriptan

Katalognummer B062665
CAS-Nummer: 170912-52-4
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: SOHCKWZVTCTQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Donitriptan is a selective, potent 5-HT1B/1D receptor agonist . It was developed by Pierre Fabre as a brain penetrant 5-HT1B/1D agonist . It inhibits capsaicin-induced external carotid vasodilation and produces selective carotid vasoconstriction in various animal species .


Synthesis Analysis

The synthesis of Donitriptan involves complex chemical reactions . It has been found that the residue types at 6×55 correlate with the binding affinities of 5-HT, 5-CT, and two other 5-HT receptor agonists, 5-methoxytryptamine (5-MeOT) and donitriptan .


Molecular Structure Analysis

Donitriptan has a molecular formula of C23H25N5O2 . Its molecular weight is 403.5 g/mol . The IUPAC name for Donitriptan is 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile .


Chemical Reactions Analysis

The chemical reactions involving Donitriptan are complex and involve several stages . Transformer models have been used to accurately predict a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Donitriptan has a molecular weight of 403.5 g/mol . Its molecular formula is C23H25N5O2 . The IUPAC name for Donitriptan is 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile .

Wissenschaftliche Forschungsanwendungen

  • Contractile Responses in Blood Vessels : Donitriptan has been compared with sumatriptan for its contractile effects on human isolated blood vessels relevant to migraine treatment and coronary side effects. It shows similar efficacy but higher potency than sumatriptan in contracting the middle meningeal artery, which is relevant to its therapeutic efficacy in migraine. However, in the coronary artery, donitriptan exhibits a biphasic contraction, suggesting a similar coronary side-effect profile as sumatriptan (van den Broek et al., 2002).

  • Effects on Carotid Haemodynamics : A study on anaesthetized pigs showed that donitriptan dose-dependently decreased total carotid blood flow and vascular conductance, particularly affecting the cephalic arteriovenous anastomotic fraction. This indicates its potential in aborting migraine headaches without compromising blood flow to vital organs (Tom et al., 2002).

  • Migraine Treatment Potential : Donitriptan's increased potency and intrinsic activity compared to other tryptamine derivatives like naratriptan, zolmitriptan, and sumatriptan highlight its potential in migraine treatment. It has completed phase I trials for migraine and was scheduled for phase II development (Dukat, 2001).

  • Unique High-Efficacy 5-HT1B/1D Agonist : Donitriptan is distinct from tryptamine derivatives in consistently exerting high intrinsic activity at 5-HT1B/1D receptors in vascular and neuronal models relevant to migraine. This suggests it could offer greater therapeutic effectiveness in acute migraine relief compared to current triptans (John et al., 2006).

  • Jugular Venous Oxygen Saturation : Donitriptan was shown to decrease jugular venous oxygen saturation in anesthetized pigs, suggesting effects on cerebral oxygen consumption and metabolism, in addition to cranial vasoconstriction. This could be relevant to its headache-relieving effects (Létienne et al., 2003).

  • Comparison with Other Triptans : The success and failure of triptans, including donitriptan, have been analyzed. Donitriptan displays high agonist activity at 5-HT1B and 5-HT1D receptors, similar to other triptans, and its therapeutic effect is primarily mediated by cranial vasoconstriction (Saxena & Tfelt-Hansen, 2001).

Safety And Hazards

The safety and hazards of Donitriptan are not well-documented . It is recommended for R&D use only and not for medicinal, household, or other uses .

Zukünftige Richtungen

Future directions in migraine therapy should focus on agents that exhibit high intrinsic activity at 5-HT1B/1D receptors, offer a good safety profile, and demonstrate long-lasting action which might also be considered in migraine prophylaxis .

Eigenschaften

IUPAC Name

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19/h1-6,13,15,26H,7-12,16,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHCKWZVTCTQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168974
Record name Donitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Donitriptan

CAS RN

170912-52-4
Record name Donitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170912-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Donitriptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170912524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70968BVH2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Donitriptan
Reactant of Route 2
Donitriptan
Reactant of Route 3
Reactant of Route 3
Donitriptan
Reactant of Route 4
Donitriptan
Reactant of Route 5
Donitriptan
Reactant of Route 6
Donitriptan

Citations

For This Compound
257
Citations
GW John, M Perez, PJ Pauwels, B Le Grand… - CNS Drug …, 2000 - Wiley Online Library
We hypothesized that the limited acute therapeutic effectiveness of tryptamine derivatives in alleviating migraine headache could be explained by the relatively low intrinsic activity of …
Number of citations: 18 onlinelibrary.wiley.com
E Muñoz‐Islas, S Gupta… - British journal of …, 2006 - Wiley Online Library
… Our results showed that only donitriptan inhibited capsaicin-induced external carotid vasodilatation, a response that seems to be mainly mediated by central 5-HT 1B , rather than 5-HT …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
M Dukat - Current opinion in investigational drugs (London …, 2001 - europepmc.org
Pierre Fabre is developing donitriptan, a piperazide 5-HT1D agonist, as a potential treatment for migraine [175854]. In January 2001, donitriptan had completed phase I trials for …
Number of citations: 9 europepmc.org
RWM van den Broek, A MaassenVanDenBrink… - European journal of …, 2002 - Elsevier
… We investigated the contractile effects of donitriptan and sumatriptan on human isolated … for the therapeutic effect of donitriptan. Both donitriptan and sumatriptan contracted the middle …
Number of citations: 13 www.sciencedirect.com
R Létienne, Y Verscheure, M Perez, B Le Grand… - … of Pharmacology and …, 2003 - ASPET
… The aim of the present investigation was therefore to elucidate the mechanism of donitriptan-induced increases in AVOSD. The results indicate that donitriptan selectively decreases …
Number of citations: 8 jpet.aspetjournals.org
B Tom, P De Vries, JPC Heiligers, EW Willems… - …, 2002 - journals.sagepub.com
… by donitriptan, but this effect was confined to peripheral arteriovenous anastomoses. The haemodynamic effects of donitriptan … These results show that donitriptan selectively constricts …
Number of citations: 11 journals.sagepub.com
R Létienne, JC Blanchet, E Sole, GW John… - … of Pharmacology and …, 2005 - ASPET
The aim of the present study was to determine whether donitriptan and sumatriptan decreased jugular venous oxygen saturation and increased carbon dioxide partial pressure in …
Number of citations: 3 jpet.aspetjournals.org
V Limmroth, Z Katsarava, B Liedert, H Guehring… - Pain, 2001 - Elsevier
… Sumatriptan and donitriptan inhibited CGRP release as well as neurogenic inflammation. ASA, however, attenuated neurogenic inflammation, but not CGRP release, confirming the …
Number of citations: 90 www.sciencedirect.com
X Wang, Y Wang, X Li, Z Yu, C Song, Y Du - RSC medicinal chemistry, 2021 - pubs.rsc.org
… In 2018, Garcia-Nafria's group disclosed the binding mode of donitriptan (8) with 5-HT 1B R, … between donitriptan (8) and 5-HT 1B R, but the action of the cyano group remained unclear. …
Number of citations: 45 pubs.rsc.org
PR Saxena, P Tfelt-Hansen - The Journal of Headache and Pain, 2001 - Springer
… Many, but not all (eg rizatriptan, frovatriptan and donitriptan) also have … donitriptan) display high agonist activity at 5-HT1B and 5-HT1D receptors. Most triptans, but not all (donitriptan, …
Number of citations: 14 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.